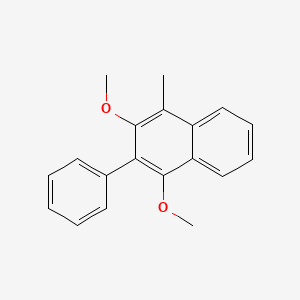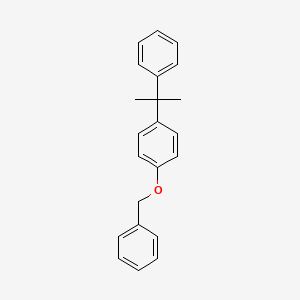
Benzyl p-cumylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl p-cumylphenyl ether is an organic compound with the molecular formula C22H22O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes both benzyl and p-cumylphenyl groups attached to the ether oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl p-cumylphenyl ether can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the use of benzyl alcohol and p-cumylphenol, with a strong base such as sodium hydride to generate the alkoxide ion .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes. One such method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate, followed by treatment with sodium borohydride .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl p-cumylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).
Major Products:
Oxidation: Phenolic compounds.
Reduction: Benzyl alcohol and p-cumylphenol.
Substitution: Benzyl halides and substituted phenols.
Wissenschaftliche Forschungsanwendungen
Benzyl p-cumylphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound in studies of ether cleavage and synthesis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of benzyl p-cumylphenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo cleavage to form reactive intermediates, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Benzyl phenyl ether: Similar structure but lacks the p-cumyl group.
Cumyl phenyl ether: Similar structure but lacks the benzyl group.
Diphenyl ether: Contains two phenyl groups instead of benzyl and p-cumyl groups
Uniqueness: Benzyl p-cumylphenyl ether is unique due to the presence of both benzyl and p-cumyl groups, which confer distinct chemical properties and reactivity. This combination allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
68443-34-5 |
|---|---|
Molekularformel |
C22H22O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
IZLBYQPKAHATAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


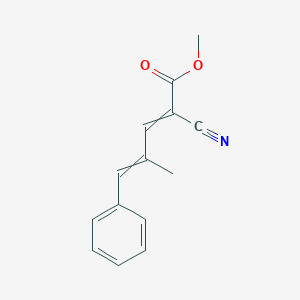
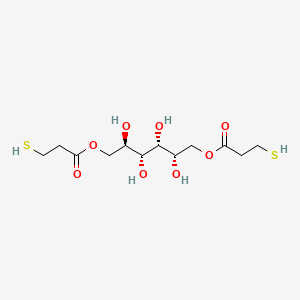
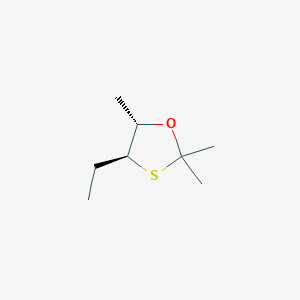

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

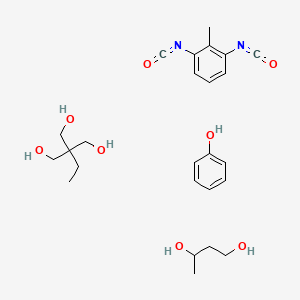
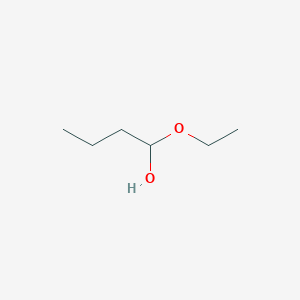
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
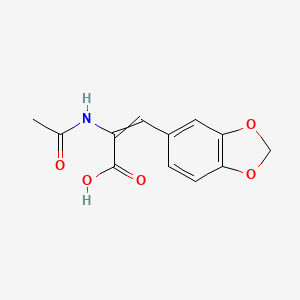
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
